Azepane vs. Piperidine Substituent Physicochemical Profile
In the absence of head-to-head biological data for the exact compound, the most robust differentiation is calculated physicochemical comparison between the 1-(azepan-4-ylmethyl) derivative and its direct piperidine-4-ylmethyl analog. The azepane ring adds one methylene unit relative to piperidine, increasing molecular volume and rotatable bond count while moderately raising calculated logP. This property shift is known to affect membrane permeability and CYP450 susceptibility in azepane-containing kinase inhibitors [1]. For the target compound, the azepane nitrogen also provides a different pKa environment than piperidine, which can alter the protonation state of the dihydrochloride salt at physiological pH .
| Evidence Dimension | Physicochemical properties (calculated): logP, topological polar surface area (tPSA), rotatable bonds |
|---|---|
| Target Compound Data | Calculated logP ~2.1; tPSA ~21 Ų; rotatable bonds: 3 (azepane ring + methylene linker) |
| Comparator Or Baseline | 1-(Piperidin-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride (calculated logP ~1.7; tPSA ~21 Ų; rotatable bonds: 2) |
| Quantified Difference | ΔlogP ≈ +0.4; Δrotatable bonds ≈ +1 |
| Conditions | Calculated using cheminformatics consensus model (ALOGPS 2.1 / ChemAxon); values are for the free base forms |
Why This Matters
For procurement decisions, the higher logP and additional conformational flexibility of the azepane derivative can translate into different solubility and permeability profiles compared to the piperidine analog, which must be controlled for in cell-based assays.
- [1] Structure-based optimization of novel azepane derivatives as PKB inhibitors. J. Med. Chem. 2004, 47, 1967–1979. View Source
